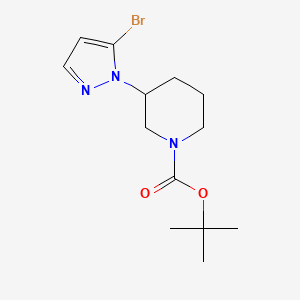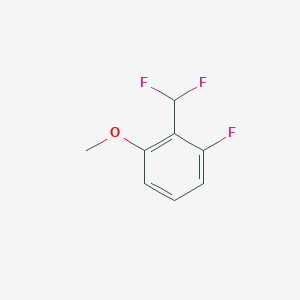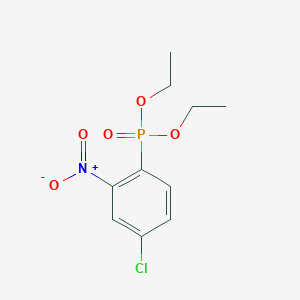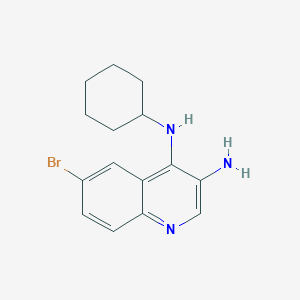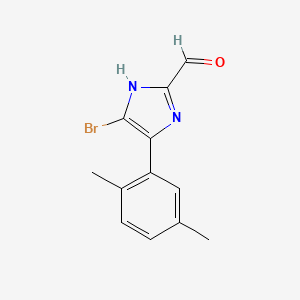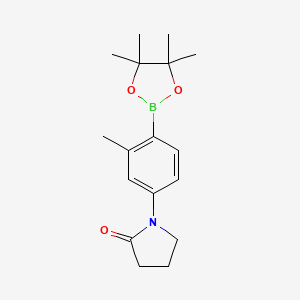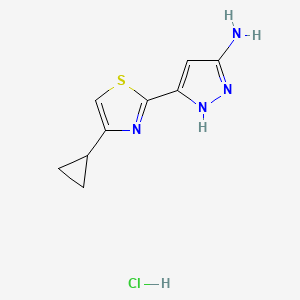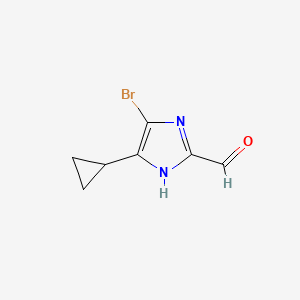
5-Bromo-4-cyclopropylimidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022772 is a chemical compound with unique properties and applications in various fields of science and industry. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of MFCD33022772 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of MFCD33022772 is designed for large-scale synthesis, ensuring high yield and purity. The process involves the use of advanced chemical reactors and precise control of reaction parameters. The crystal form of the compound is often preferred for its stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022772 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions of MFCD33022772 often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions vary, but they often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can produce lower oxidation state products.
Applications De Recherche Scientifique
MFCD33022772 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD33022772 is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD33022772 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can influence various biochemical pathways, resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are structurally similar to MFCD33022772, including:
- Triazolo ring compounds
- Methanesulfonate derivatives
Uniqueness
MFCD33022772 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
4-bromo-5-cyclopropyl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c8-7-6(4-1-2-4)9-5(3-11)10-7/h3-4H,1-2H2,(H,9,10) |
Clé InChI |
HQAGLHFDDJVTTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(N=C(N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




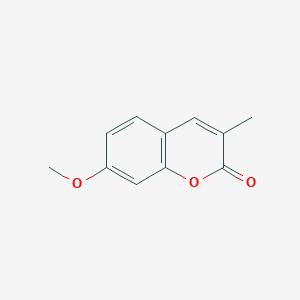

![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
